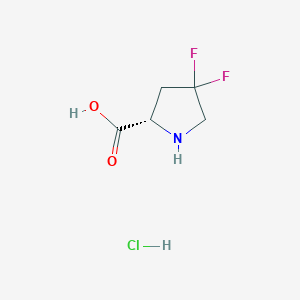

![molecular formula C7H7N3 B1428643 5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-44-7](/img/structure/B1428643.png)

5-methyl-7H-pyrrolo[2,3-d]pyrimidine

概要

説明

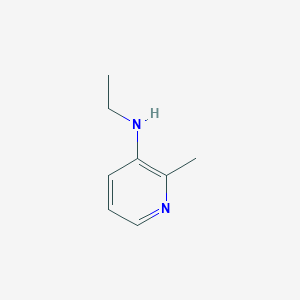

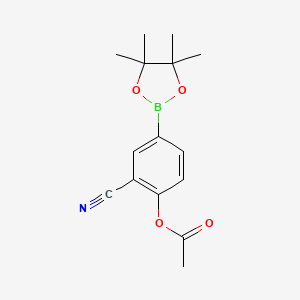

5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3 . It is a derivative of pyrrolopyrimidine, a bicyclic compound containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are part of many biologically active compounds and are common motifs in a number of natural products and drugs .

Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the synthesis of a new class of Mps1 inhibitors with a 7H-pyrrolo[2,3-d]pyrimidine structure using a scaffold hopping approach . Another study reported the development of a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors .

Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been analyzed in several studies . For example, one study reported the design of a highly selective MPS1 inhibitor based on a 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold. The lead optimization was guided by key X-ray crystal structure analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine can be found in various databases . For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

科学的研究の応用

1. Anti-Inflammatory Applications

- Summary : Pyrimidines, including 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

- Methods : Various methods for the synthesis of pyrimidines are described in the literature . The anti-inflammatory effects of pyrimidines are evaluated based on their inhibitory response against certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Kinase Inhibition

- Summary : Certain pyrrolo[2,3-d]pyrimidine derivatives have been found to be potential multi-targeted kinase inhibitors . These compounds have shown promising cytotoxic effects against different cancer cell lines .

- Methods : The compounds were synthesized in three steps with high yields . Their inhibitory activity was evaluated against EGFR, Her2, VEGFR2, and CDK2 enzymes .

- Results : Among the synthesized compounds, one (referred to as compound 5k in the study) emerged as the most potent inhibitor, exhibiting significant activity against the aforementioned enzymes, with IC50 values ranging from 40 to 204 nM . This compound was also found to induce cell cycle arrest and apoptosis in HepG2 cells .

3. Antibacterial Applications

- Summary : A new series of novel 1,3-thiazolidine pyrimidine derivatives have been developed and their antibacterial activity has been evaluated against 14 bacterial strains .

- Methods : The antibacterial activity of these derivatives was evaluated against various bacterial strains including Citrobacter sp., Escherichia coli, Klebsiella sp., Proteus mirabilis, Pseudomonas aeruginosa, and others .

- Results : The study does not provide specific results for each derivative, but it suggests that these compounds may have potential as antibacterial agents .

4. Anticancer Applications

- Summary : Novel thiazolopyrimidine derivatives have been studied against human cancer cell lines and primary CLL cells .

- Methods : The anticancer activity of these derivatives was evaluated based on their ability to inhibit the CDK enzyme .

- Results : One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis .

5. Anti-Proliferative Applications

- Summary : Certain compounds have been evaluated for their anti-proliferative activity against various cancer cell lines .

- Methods : The anti-proliferative activity of these compounds was evaluated in vitro using oxaliplatin as a positive control against MCF7 (a human breast cancer), HL60 (a human lymphocyte) and HT29 (a human colon adenocarcinoma) cell lines .

- Results : The study does not provide specific results for each compound, but it suggests that these compounds may have potential as anti-proliferative agents .

6. Antioxidant Applications

- Summary : Pyrimidines, including 5-methyl-7H-pyrrolo[2,3-d]pyrimidine, have been found to exhibit a range of pharmacological effects, including antioxidant activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

- Methods : Various methods for the synthesis of pyrimidines are described in the literature . The antioxidant effects of pyrimidines are evaluated based on their inhibitory response against certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Safety And Hazards

将来の方向性

The future directions for the research and development of 7H-pyrrolo[2,3-d]pyrimidine derivatives are promising . For instance, one study suggested that a 7H-pyrrolo[2,3-d]pyrimidine derivative represents a promising lead for the discovery of PAK4 directed therapeutic agents and may be considered for further drug development .

特性

IUPAC Name |

5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-9-7-6(5)3-8-4-10-7/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQWCSIQBWFFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=NC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

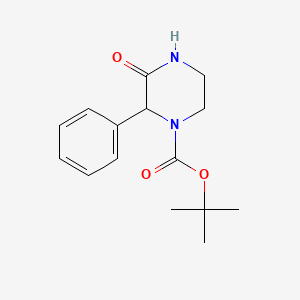

![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)

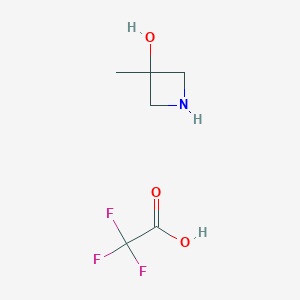

![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)

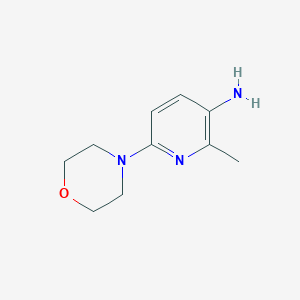

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)

![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)